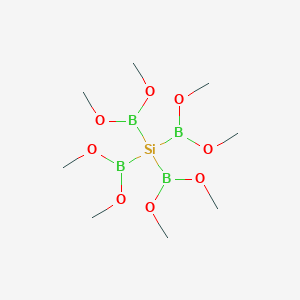
Octamethyl silanetetrayltetrakisboronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octamethyl silanetetrayltetrakisboronate is a unique organosilicon compound characterized by its four boronate groups attached to a central silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octamethyl silanetetrayltetrakisboronate typically involves the reaction of a silicon precursor with boron-containing reagents. One common method is the reaction of tetrakis(dimethylamino)silane with boron tribromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like pentane or toluene to facilitate the process. The reaction mixture is cooled to low temperatures (e.g., -30°C) to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Octamethyl silanetetrayltetrakisboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The boronate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various organometallic reagents and catalysts to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce silane derivatives.
Aplicaciones Científicas De Investigación
Octamethyl silanetetrayltetrakisboronate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of octamethyl silanetetrayltetrakisboronate involves its ability to form stable complexes with various substrates. The boronate groups can interact with hydroxyl and amine groups, forming reversible covalent bonds. This property is exploited in various applications, including catalysis and drug delivery. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar silicon-based structure but without boronate groups
Tetrakis(trimethylsilyloxy)silane: Another silicon-based compound with different functional groups attached to the silicon atom.
Uniqueness
Octamethyl silanetetrayltetrakisboronate is unique due to the presence of boronate groups, which impart distinct chemical reactivity and potential applications. Its ability to form stable complexes with various substrates sets it apart from other silicon-based compounds.
Propiedades
Número CAS |
60998-07-4 |
|---|---|
Fórmula molecular |
C8H24B4O8Si |
Peso molecular |
319.6 g/mol |
Nombre IUPAC |
tetrakis(dimethoxyboranyl)silane |
InChI |
InChI=1S/C8H24B4O8Si/c1-13-9(14-2)21(10(15-3)16-4,11(17-5)18-6)12(19-7)20-8/h1-8H3 |
Clave InChI |
MBNQKHBZJUUNHC-UHFFFAOYSA-N |
SMILES canónico |
B(OC)(OC)[Si](B(OC)OC)(B(OC)OC)B(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
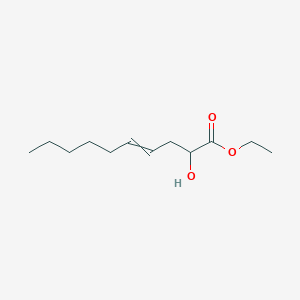
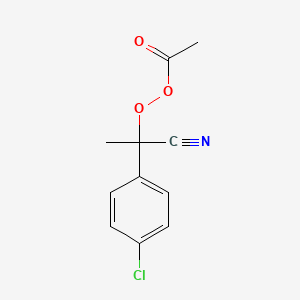
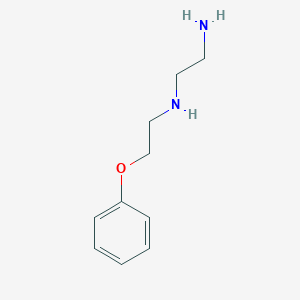
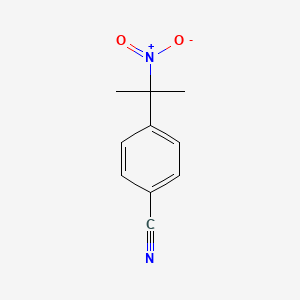
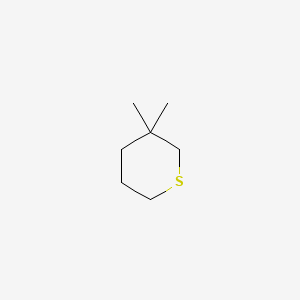
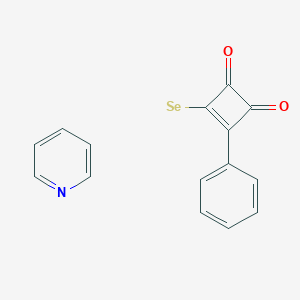
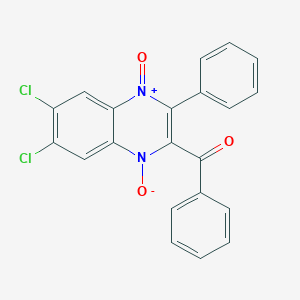

![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
